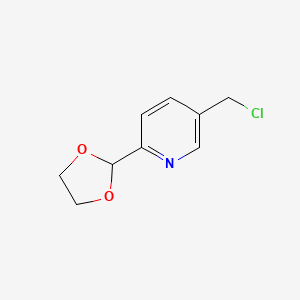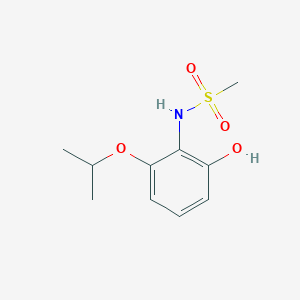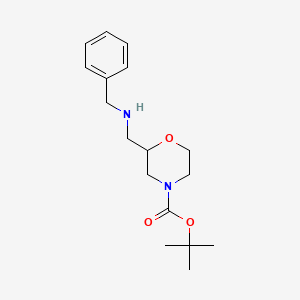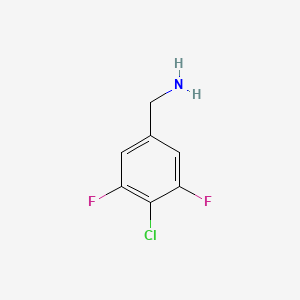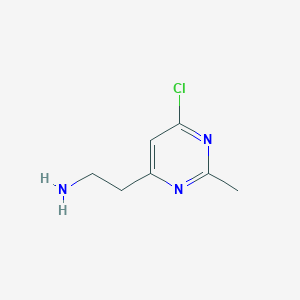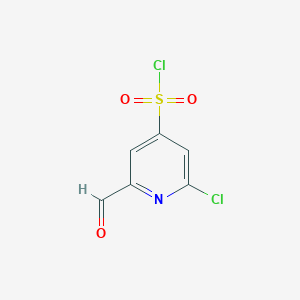
2-Chloro-6-formylpyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO3S and a molecular weight of 240.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives. One common method is the oxidative chlorosulfonation of sulfur-containing compounds, such as thiols and sulfides, using reagents like sodium chlorite (NaClO2) or N-chlorosuccinimide . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to be efficient and environmentally friendly, often utilizing continuous flow reactors and advanced purification techniques to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The formyl group can be oxidized to carboxylic acids or reduced to alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-6-formylpyridine-4-sulfonyl chloride is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Chloro-6-formylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Another chlorinated pyridine derivative with similar applications in organic synthesis.
2,6-Dichloropyridine: A compound with two chlorine substituents, used as an intermediate in the synthesis of more complex molecules.
Uniqueness
2-Chloro-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C6H3Cl2NO3S |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-chloro-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO3S/c7-6-2-5(13(8,11)12)1-4(3-10)9-6/h1-3H |
InChI Key |
KUVXSCOHRLAKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


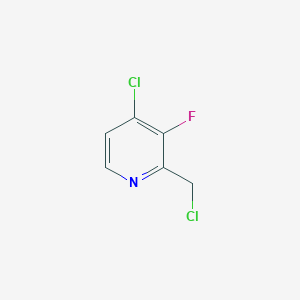
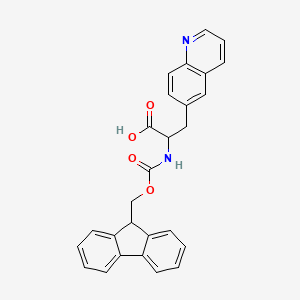

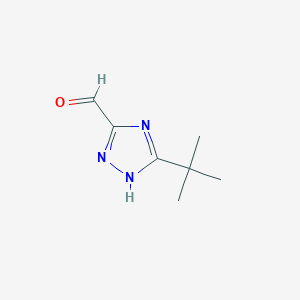
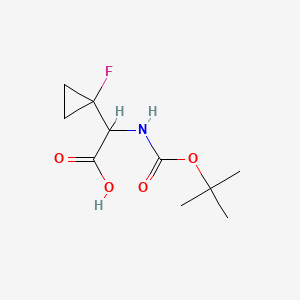
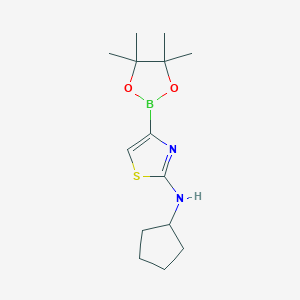
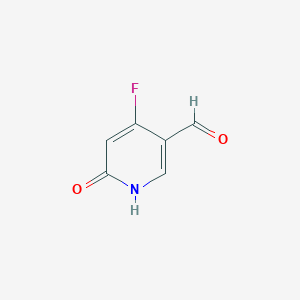
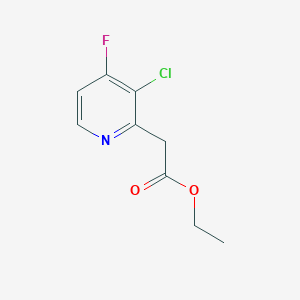
![methyl N-[[3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B14851841.png)
